Cas no 2116660-32-1 (Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate)

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate is a versatile pyrrolidine-based ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a methoxymethyl substituent at the 2-position, enhancing reactivity and enabling functionalization for complex molecule construction. The ethyl ester group provides stability and facilitates further transformations, such as hydrolysis or reduction. This compound is particularly useful in asymmetric synthesis and as a chiral building block for bioactive compounds. Its well-defined stereochemistry and modifiable functional groups make it valuable for medicinal chemistry research and the development of peptidomimetics. The product is typically supplied with high purity, ensuring consistent performance in synthetic applications.
Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate structure
2116660-32-1 structure
商品名:Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
CAS番号:2116660-32-1
MF:C9H17NO3
メガワット:187.236182928085
CID:5685906
PubChem ID:137941518

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
    • EN300-2438824
    • 2116660-32-1
    • インチ: 1S/C9H17NO3/c1-3-13-8(11)9(7-12-2)5-4-6-10-9/h10H,3-7H2,1-2H3
    • InChIKey: GTAMRCYTYQEDAN-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC1(C(=O)OCC)CCCN1

計算された属性

  • せいみつぶんしりょう: 187.12084340g/mol
  • どういたいしつりょう: 187.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 47.6Ų

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2438824-2.5g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
2.5g
$2408.0 2024-06-19
Enamine
EN300-2438824-1g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1
1g
$1229.0 2023-09-15
Enamine
EN300-2438824-0.1g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
0.1g
$1081.0 2024-06-19
Enamine
EN300-2438824-5g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1
5g
$3562.0 2023-09-15
Enamine
EN300-2438824-10g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1
10g
$5283.0 2023-09-15
Enamine
EN300-2438824-0.5g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
0.5g
$1180.0 2024-06-19
Enamine
EN300-2438824-5.0g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
5.0g
$3562.0 2024-06-19
Enamine
EN300-2438824-0.05g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
0.05g
$1032.0 2024-06-19
Enamine
EN300-2438824-0.25g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
0.25g
$1131.0 2024-06-19
Enamine
EN300-2438824-1.0g
ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate
2116660-32-1 95%
1.0g
$1229.0 2024-06-19

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate 関連文献

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylateに関する追加情報

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate: A Comprehensive Overview

Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate, with the CAS number 2116660-32-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often abbreviated as EMPC (Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate), belongs to the class of pyrrolidine derivatives, which are widely studied for their versatile applications in drug design and synthesis. The structure of EMPC features a pyrrolidine ring substituted with a methoxymethyl group and an ethyl ester moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

Recent advancements in synthetic chemistry have highlighted the potential of EMPC as a key intermediate in the construction of complex molecular architectures. Researchers have utilized its unique reactivity to develop novel synthetic pathways for bioactive compounds, including antibiotics and anticancer agents. For instance, studies published in the *Journal of Medicinal Chemistry* have demonstrated that EMPC can serve as a precursor for the synthesis of pyrrolidine-based β-lactam antibiotics, which exhibit potent antibacterial activity against multidrug-resistant pathogens.

The synthesis of EMPC typically involves multi-step reactions, including alkylation and esterification processes. One notable method reported in *Organic Letters* involves the alkylation of pyrrolidine-2-carboxylic acid with methoxymethanol, followed by esterification with ethanol. This approach ensures high yields and excellent purity, making it suitable for large-scale production. The compound's stability under various reaction conditions further enhances its utility in organic synthesis.

From an analytical standpoint, EMPC has been extensively characterized using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have confirmed its molecular formula (C11H18NO3) and molecular weight (214. g/mol). The compound's physical properties, including its melting point (~78°C) and solubility in common organic solvents, make it amenable to a wide range of chemical transformations.

In terms of applications, EMPC has gained attention as a building block for the synthesis of bioisosteric replacements in drug design. Its ability to mimic certain functional groups while introducing new chemical functionalities has been exploited in the development of lead compounds for various therapeutic targets. For example, researchers at the University of California have utilized EMPC to construct pyrrolidine-based inhibitors for kinases involved in cancer progression.

Moreover, recent studies have explored the use of EMPC in click chemistry reactions, where its reactivity with azides and alkynes has enabled the rapid assembly of complex molecules. This approach has opened new avenues for drug discovery by facilitating the construction of libraries of pyrrolidine-containing compounds for high-throughput screening.

Despite its widespread use in research settings, EMPC remains an underexplored compound in industrial applications. However, its potential as a versatile intermediate suggests that it could play a pivotal role in future drug development programs. As researchers continue to uncover new synthetic routes and applications for this compound, its significance in organic chemistry is likely to grow further.

In conclusion, Ethyl 2-(methoxymethyl)pyrrolidine-2-carboxylate (CAS No: 2116660-32-1) stands out as a valuable tool in modern organic synthesis. Its unique structure, coupled with its versatile reactivity and compatibility with diverse reaction conditions, positions it as an essential intermediate for the development of novel bioactive molecules. As research progresses, this compound is expected to contribute significantly to advancements in pharmaceutical science and related fields.

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